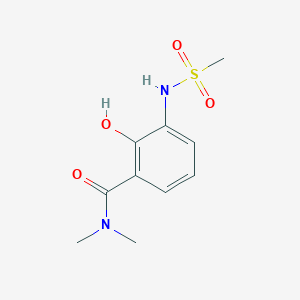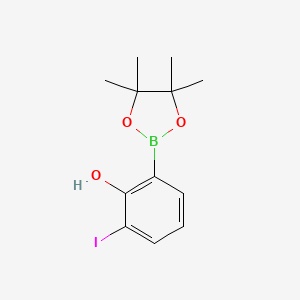
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: is an organoboron compound that features both iodine and boron atoms within its structure. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Borylation: The introduction of the boron moiety is often carried out using a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under suitable conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with various nucleophiles in a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, and suitable bases like potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenol.
Substitution: Various biaryl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active compounds.
Diagnostic Agents: May be used in the development of imaging agents due to the presence of iodine.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, while the iodine atom serves as a leaving group in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
2-Iodo-phenol: Lacks the boron moiety, limiting its use in cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Uniqueness: 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, allowing it to participate in a wide range of chemical reactions, particularly in the field of cross-coupling, making it a versatile and valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C12H16BIO3 |
|---|---|
Peso molecular |
345.97 g/mol |
Nombre IUPAC |
2-iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
Clave InChI |
KGEJRDYPHBDMMJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





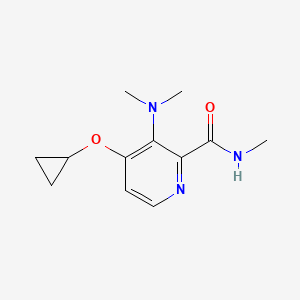
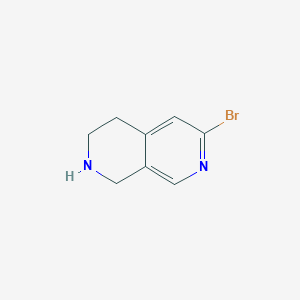

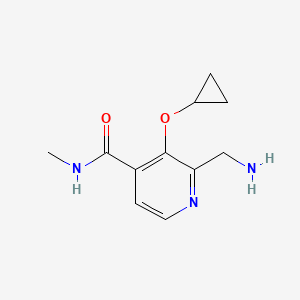




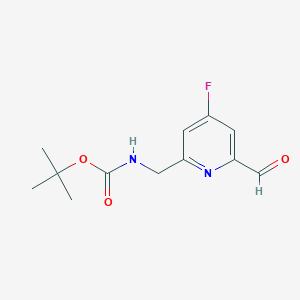
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
